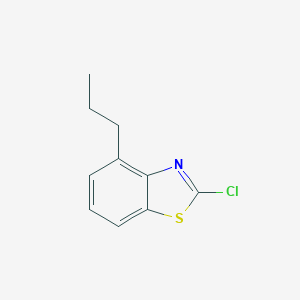
2-Chloro-4-propyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-propyl-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClNS and its molecular weight is 211.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
2-Chloro-4-propyl-1,3-benzothiazole and its derivatives have shown potential in the treatment of various neuropsychiatric disorders. Research indicates that benzothiazole compounds can selectively target dopamine receptors, particularly the D4 receptor, which is implicated in conditions such as schizophrenia and substance use disorders.
Key Findings:
- Dopamine D4 Receptor Targeting : Compounds similar to this compound have been synthesized and evaluated for their binding affinity to the D4 receptor. Some derivatives demonstrated high selectivity and potency, making them candidates for further development in treating neuropsychiatric conditions .
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, certain derivatives exhibited strong inhibitory effects against various pathogens, indicating their potential as antimicrobial agents .
Agricultural Applications
The agricultural sector has also benefited from the applications of this compound. Its derivatives have been explored for their herbicidal and fungicidal activities.
Key Findings:
- Fungicidal Activity : Research indicates that benzothiazole compounds can inhibit fungal growth effectively. For example, certain derivatives showed over 90% inhibition against specific fungal strains at low concentrations .
- Herbicidal Efficacy : The compound has been studied for its ability to control various weeds and pests, showcasing a broad spectrum of biological activity that can be harnessed in agrochemical formulations .
Material Science Applications
In material science, this compound has been utilized in synthesizing novel organic materials with promising properties.
Key Findings:
- Organic Synthesis : The compound has been involved in the synthesis of new organic materials that exhibit unique electronic and optical properties. This has implications for developing advanced materials for electronics and photonics .
- Stability Studies : Investigations into the thermal stability and degradation pathways of benzothiazole derivatives have provided insights into their potential applications in durable materials .
Data Tables
Case Study 1: Neuropharmacology
A study focused on synthesizing a series of benzothiazole analogues demonstrated that certain compounds could significantly reduce cocaine self-administration in rodent models, suggesting their potential as therapeutic agents for substance use disorders .
Case Study 2: Agricultural Innovation
In agricultural trials, a derivative of this compound was tested against Fusarium oxysporum. The compound exhibited an EC50 value significantly lower than traditional fungicides, indicating superior efficacy in controlling fungal diseases in crops .
Propriétés
Numéro CAS |
182344-58-7 |
|---|---|
Formule moléculaire |
C10H10ClNS |
Poids moléculaire |
211.71 g/mol |
Nom IUPAC |
2-chloro-4-propyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-2-4-7-5-3-6-8-9(7)12-10(11)13-8/h3,5-6H,2,4H2,1H3 |
Clé InChI |
QDQVWTYVFYTZTD-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
SMILES canonique |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
Synonymes |
Benzothiazole, 2-chloro-4-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















